

A Comparative Analysis of TEAD PROTAC Degraders: Efficacy and Methodologies

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Compound of Interest

Compound Name: *TEAD ligand 1*

Cat. No.: *B15542401*

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In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality to eliminate disease-causing proteins. This guide provides a comparative overview of the degradation efficiency of various reported TEAD (Transcriptional Enhanced Associate Domain) PROTACs, key effectors in the Hippo signaling pathway. Dysregulation of the Hippo pathway and subsequent activation of TEAD transcription factors are implicated in various cancers, making TEAD an attractive therapeutic target.

This document is intended for researchers, scientists, and drug development professionals, offering a compilation of experimental data, detailed methodologies for key assays, and visual representations of relevant biological pathways and experimental workflows.

Comparative Degradation Efficiency of TEAD PROTACs

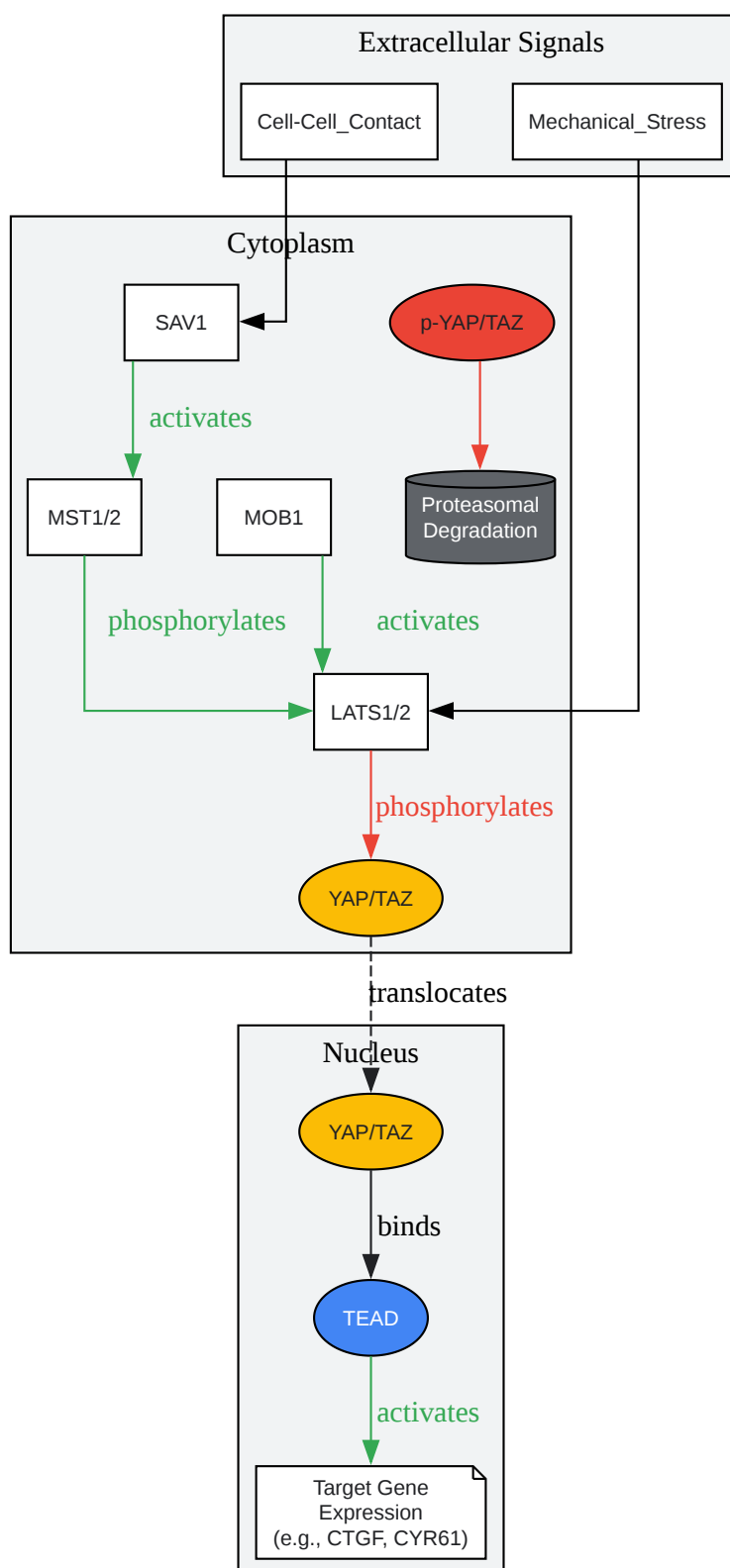
The following table summarizes the reported degradation efficiencies of several TEAD PROTACs. The half-maximal degradation concentration (DC50) and maximum degradation (Dmax) are key metrics for evaluating PROTAC performance. Lower DC50 values indicate higher potency, while higher Dmax values represent greater efficacy of degradation.

PROTAC Name	Target(s)	E3 Ligase Recruited	Cell Line	DC50	Dmax	Reference
Compound 27	pan-TEAD (selective for TEAD2)	CRBN	NCI-H226	32.7 nM (pan-TEAD)	N/A	[1]
Flag-TEAD2	CRBN	293T	54.1 nM	>60%	[1]	
Flag-TEAD1	CRBN	293T	>10 µM	~40%	[1]	
Compound 25	pan-TEAD	CRBN	NCI-H226	39.7 nM	N/A	[1]
Compound 40 (H122)	TEAD1	CRBN	MSTO-211H, NCI-H226	< 10 nM	>90%	[2]
KG-FP-003	pan-TEAD	CRBN	MSTO-211H, NCI-H226, A172	nanomolar concentrations	Significant degradation of TEAD1 and TEAD4	

N/A: Not available in the cited literature.

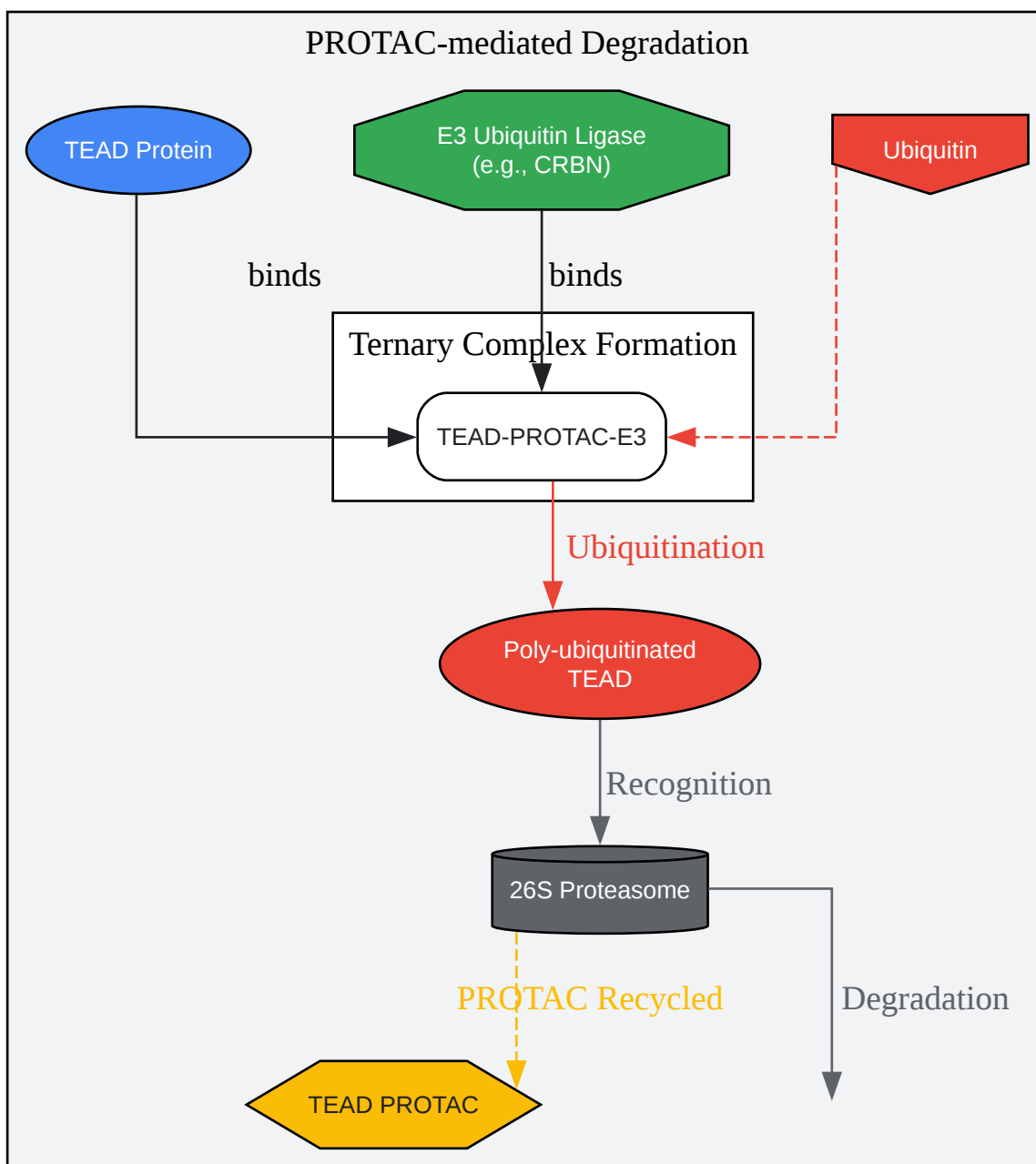
Visualizing the Hippo-YAP-TEAD Signaling Pathway and PROTAC Mechanism

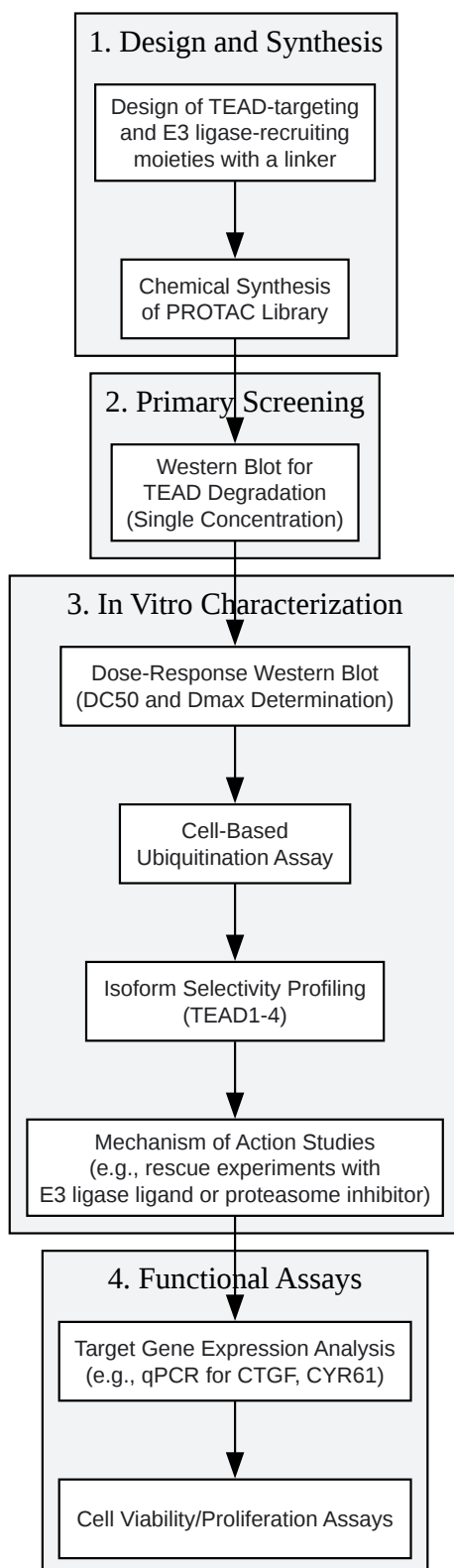
To provide a clear understanding of the biological context and the mechanism of action of TEAD PROTACs, the following diagrams were generated using the Graphviz DOT language.



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Caption: The Hippo-YAP-TEAD signaling pathway.





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References

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- 2. Selective Degradation of TEADs by a PROTAC Molecule Exhibited Robust Anticancer Efficacy In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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